

Furan Fatty Acid F6: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: *Furan fatty acid F6*

CAS No.: *57818-36-7*

Cat. No.: *B117135*

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Furan fatty acids (FuFAs) are a unique class of lipids characterized by a furan ring within the fatty acid chain. Among these, **Furan fatty acid F6** (F6) has garnered significant attention for its diverse biological activities, including the induction of Neutrophil Extracellular Trap (NET) formation (NETosis), promotion of wound healing, and potent antioxidant effects. This technical guide provides an in-depth overview of the chemical properties, biological functions, and associated signaling pathways of F6, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

Furan fatty acid F6 is chemically identified by several names and registry numbers. Its core structure consists of a furan ring with methyl and pentyl substitutions, and an undecanoic acid chain.

Identifier	Value
CAS Number	57818-36-7[1][2]
Molecular Formula	C22H38O3
Molecular Weight	350.54 g/mol
IUPAC Name	11-(3,4-dimethyl-5-pentylfuran-2-yl)undecanoic acid
Synonyms	3,4-dimethyl-5-pentyl-2-furanundecanoic acid[1] [3][4], 12,15-epoxy-13,14-dimethyleicosa-12,14-dienoic acid[5]

Biological Activity and Mechanisms of Action

F6 exhibits a range of biological effects, with its roles in NETosis and wound healing being particularly well-documented.

Induction of NETosis

F6 is a potent inducer of NETosis, a unique form of cell death where neutrophils release a web-like structure of DNA, histones, and granular proteins to trap and kill pathogens. Notably, F6 induces a rapid form of NETosis that involves the production of reactive oxygen species (ROS) from both NADPH oxidase (NOX) and mitochondria.[6][7][8] This dual ROS source distinguishes F6-induced NETosis from that triggered by many other fatty acids, which typically rely solely on NOX-dependent ROS production.[6][7][8] The signaling cascade also involves the activation of protein kinases such as ERK (extracellular signal-regulated kinase), JNK (c-Jun N-terminal kinase), and Akt.[6][7]

The following table summarizes the quantitative effect of F6 on DNA release from human neutrophils, a key indicator of NETosis.

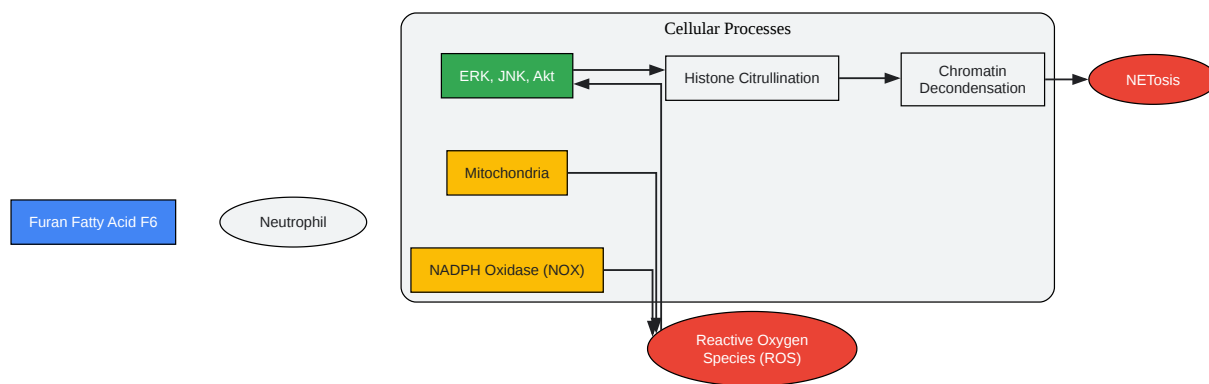
Treatment	Concentration	Time (minutes)	% DNA Release (relative to control)
Furan fatty acid F6	5 μ g/0.1 mL	120	~65% greater than other fatty acids[6]
Furan fatty acid F6	5 μ g/0.1 mL	240	~65% greater than other fatty acids[6]

Role in Wound Healing

F6 has demonstrated significant potential in promoting wound healing. It contributes to this process by recruiting neutrophils and fibroblasts to the site of injury.[9] Studies have shown that F6, along with other lipid components, can accelerate the healing of dermal wounds by promoting the migration of fibroblasts and facilitating the production of extracellular matrix components like collagen and fibronectin.[9]

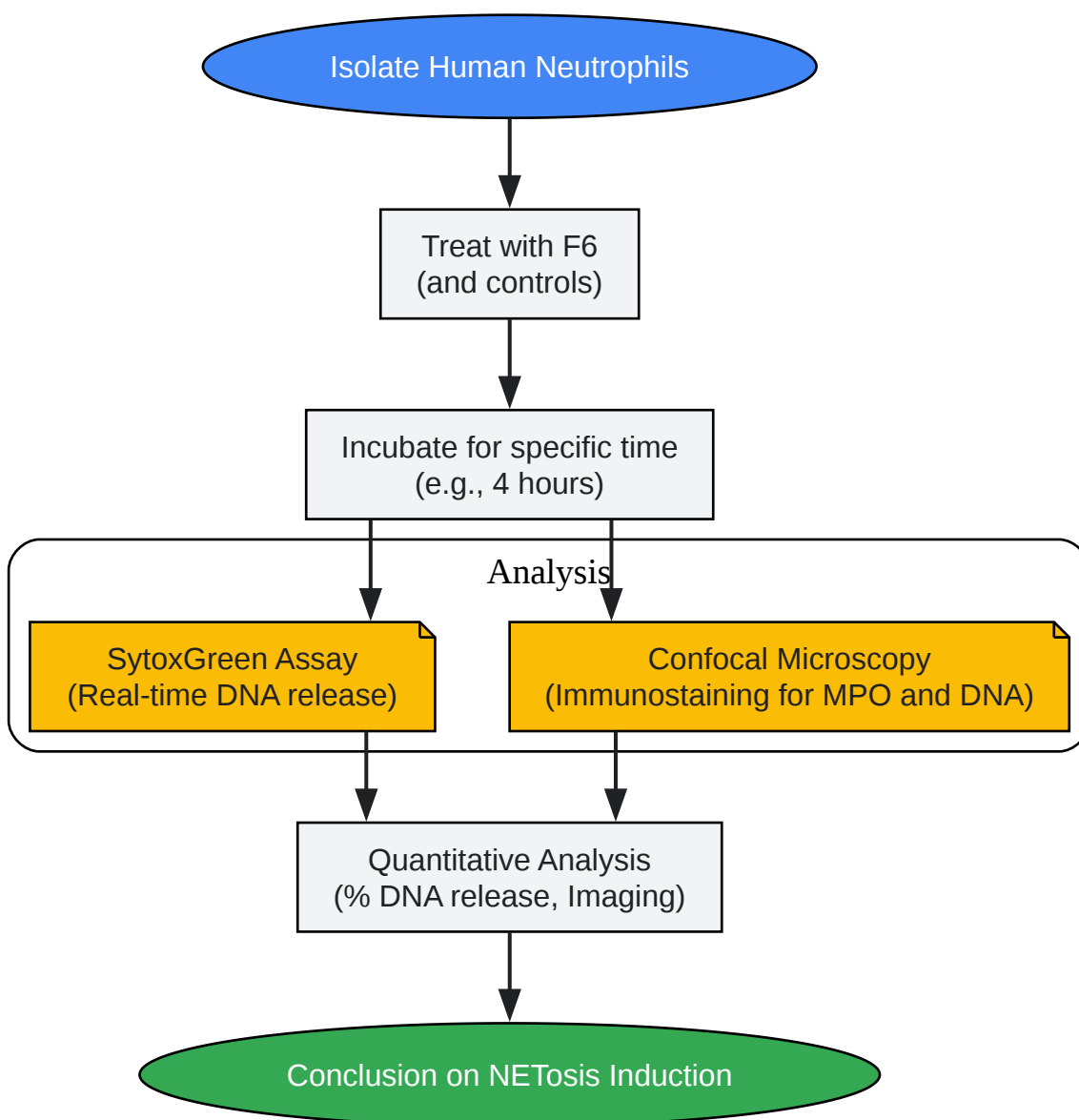
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway for F6-induced NETosis and a general experimental workflow for its study.



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Caption: Signaling pathway of F6-induced NETosis in human neutrophils.



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Caption: General experimental workflow for studying F6-induced NETosis.

Experimental Protocols

F6-Induced NETosis in Human Neutrophils

This protocol is based on methodologies described in the literature for studying the effect of **Furan fatty acid F6** on NETosis.[6]

1. Isolation of Human Neutrophils:

- Collect whole blood from healthy human donors in EDTA-containing tubes.
- Isolate neutrophils using a density gradient centrifugation method (e.g., using Polymorphprep™).
- Lyse residual red blood cells with a lysis buffer.
- Resuspend the purified neutrophil pellet in an appropriate cell culture medium (e.g., RPMI 1640).

2. Cell Treatment:

- Seed the isolated neutrophils into 96-well plates at a density of approximately 50,000 cells per well.
- Prepare a stock solution of **Furan fatty acid F6** in an appropriate solvent (e.g., ethanol).
- Treat the neutrophils with the desired concentration of F6 (e.g., 5 μ g/0.1 mL).
- Include appropriate controls: a vehicle control (solvent only), a negative control (untreated cells), and positive controls for NETosis induction (e.g., PMA or A23187).

3. NETosis Quantification (SytoxGreen Assay):

- Add a cell-impermeable DNA binding dye (e.g., SytoxGreen at 5 μ M) to the wells along with the treatments.
- Measure the fluorescence intensity at regular intervals over a period of up to 4 hours using a plate reader. The increase in fluorescence corresponds to the release of DNA from the cells, indicating NETosis.

4. Visualization of NETs (Confocal Microscopy):

- After 4 hours of incubation with F6, fix the cells with paraformaldehyde.
- Permeabilize the cells and block non-specific binding sites.
- Perform immunostaining for key NET components, such as myeloperoxidase (MPO).

- Counterstain the DNA with a fluorescent dye (e.g., DAPI).
- Visualize the cells using a confocal microscope to observe the co-localization of MPO and extracellular DNA, which is characteristic of NETs.

Conclusion

Furan fatty acid F6 is a bioactive lipid with significant therapeutic potential, particularly in the realms of immunology and tissue regeneration. Its unique ability to induce a rapid and potent form of NETosis through dual ROS production pathways, and its role in promoting wound healing, make it a compelling subject for further research and development. The detailed understanding of its chemical properties, biological activities, and underlying mechanisms provided in this guide serves as a valuable resource for scientists working to harness the therapeutic benefits of this intriguing molecule.

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